4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride
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Overview
Description
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride is a chemical compound with the molecular formula C3H3ClN4O2 and a molecular weight of 162.53 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring, a carboximidoyl chloride group, and an amino-hydroxy substituent. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride typically involves the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as 4-amino-1,2,5-oxadiazole and hydroxylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as thionyl chloride (SOCl2) to introduce the carboximidoyl chloride group.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis procedures with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride undergoes various chemical reactions, including :
Substitution Reactions: The carboximidoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding derivatives.
Oxidation and Reduction: The amino-hydroxy group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of oxadiazole derivatives and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and oxidizing agents like hydrogen peroxide (H2O2) .
Scientific Research Applications
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride involves its interaction with various molecular targets and pathways . The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride can be compared with other similar compounds, such as :
4-Amino-1,2,5-oxadiazole-3-carboximidoyl chloride: Similar structure but lacks the hydroxy group, leading to different reactivity and applications.
4-Amino-3-chloroximyl furazan: Contains a furazan ring instead of an oxadiazole ring, resulting in different chemical properties and uses.
This compound:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3E)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWHKAEEDWAGF-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1N)/C(=N\O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147085-13-0 |
Source
|
Record name | 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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